molecular formula C18H21N3O B14800589 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide

Cat. No.: B14800589
M. Wt: 295.4 g/mol
InChI Key: QDLYYYGGBDIQKK-UHFFFAOYSA-N
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Description

4-{[4-(diethylamino)benzylidene]amino}benzamide is an organic compound with the molecular formula C18H21N3O It is known for its unique structure, which includes a benzylidene group linked to an amino benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(diethylamino)benzylidene]amino}benzamide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-{[4-(diethylamino)benzylidene]amino}benzamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(diethylamino)benzylidene]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[4-(diethylamino)benzylidene]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(diethylamino)benzylidene]amino}benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of enzymes critical for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(diethylamino)benzylidene]amino}benzamide is unique due to its combination of a benzylidene group and an amino benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H21N3O/c1-3-21(4-2)17-11-5-14(6-12-17)13-20-16-9-7-15(8-10-16)18(19)22/h5-13H,3-4H2,1-2H3,(H2,19,22)

InChI Key

QDLYYYGGBDIQKK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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